![molecular formula C38H62FeP2 B2874667 Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 246231-77-6](/img/no-structure.png)
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sold in collaboration with Solvias AG
Scientific Research Applications
Fullerenes Synthesis
Research has shown that palladium-catalyzed decarboxylative cycloaddition reactions can be used for the synthesis of fullerenes . A compound like the one mentioned could potentially play a role in such reactions, leading to the creation of fullerene-fused cyclopentanes.
Electrosynthesis
Electrochemical strategies have been designed for the β-scission of strained C–C bonds . The compound could be investigated for its electrocatalytic properties in such reactions, providing a pathway to synthesize substituted cyclopentane analogs.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)' involves the reaction of cyclopentadiene with dicyclohexylcarbodiimide to form the carbanide intermediate. This intermediate is then reacted with dicyclohexylphosphine and (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl bromide to form the desired phosphane compound. Finally, the iron(2+) salt is added to the reaction mixture to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Dicyclohexylcarbodiimide", "Dicyclohexylphosphine", "(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl bromide", "Iron(2+) salt" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with dicyclohexylcarbodiimide to form the carbanide intermediate.", "Step 2: The carbanide intermediate is then reacted with dicyclohexylphosphine and (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl bromide to form the desired phosphane compound.", "Step 3: Finally, the iron(2+) salt is added to the reaction mixture to form the final product." ] } | |
CAS RN |
246231-77-6 |
Molecular Formula |
C38H62FeP2 |
Molecular Weight |
636.707 |
IUPAC Name |
carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C31H56P2.C5H10.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m0..../s1 |
InChI Key |
RDXPVECZVKGCKG-OFIHFMIUSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.